molecular formula C5H13ClN2O B3231992 3-amino-N-methylbutanamide hydrochloride CAS No. 1332531-66-4

3-amino-N-methylbutanamide hydrochloride

Cat. No.: B3231992
CAS No.: 1332531-66-4
M. Wt: 152.62
InChI Key: NQEFXRFCVFZOIM-UHFFFAOYSA-N
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Description

Significance within Contemporary Organic Synthesis and Chemical Biology

The amide functional group is a cornerstone of organic and medicinal chemistry, and compounds like 3-amino-N-methylbutanamide hydrochloride are integral to the synthesis of more complex molecules. pulsus.comresearchgate.net Amide bonds are notably stable and are fundamental to the structure of proteins and peptides, playing a crucial role in numerous biological processes. quicktakes.ionih.gov This inherent stability and capacity for hydrogen bonding make amide-containing molecules, such as this compound, of significant interest. researchgate.net

In the field of chemical biology, derivatives of 3-aminobutanamide (B1278367) have shown notable activity as enzyme inhibitors. For instance, research into 3-amino-N-adamantyl-3-methylbutanamide derivatives has identified them as potent inhibitors of 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) , an enzyme implicated in metabolic diseases. pulsus.com This suggests that the 3-aminobutanamide scaffold is a promising starting point for the design of new therapeutic agents.

Furthermore, the broader class of butanamide derivatives has been investigated for a range of biological activities. For example, certain butanamide derivatives have been synthesized and evaluated as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase, enzymes that are key targets in the development of anti-inflammatory drugs. newworldencyclopedia.org The versatility of the butanamide structure allows for systematic modifications to explore structure-activity relationships, a fundamental practice in drug discovery. nih.govnih.gov The presence of a primary amino group and an N-methylamide in this compound provides two reactive sites for further chemical elaboration, making it a useful intermediate in the synthesis of diverse compound libraries for screening in chemical biology.

Overview of Distinctive Structural Features and Their Academic Relevance

The molecular structure of this compound is characterized by several key features that are of academic interest. The molecule possesses a four-carbon butanamide backbone. At the third carbon position (C-3), there is a primary amino group (-NH2), and the amide nitrogen is substituted with a methyl group (-CH3). The compound is supplied as a hydrochloride salt, which enhances its stability and solubility in aqueous media.

The academic relevance of these features is multifold. The primary amino group is a key nucleophile and a site for a wide array of chemical transformations, including acylation, alkylation, and the formation of Schiff bases. This reactivity is fundamental to its application as a building block in organic synthesis. The N-methylamide group is a common feature in many biologically active molecules and can influence the compound's conformational preferences, metabolic stability, and hydrogen bonding capabilities. quicktakes.io The stereocenter at the C-3 position (if the compound is chiral) would be of significant interest for stereoselective synthesis and in studying interactions with chiral biological targets like enzymes and receptors.

The physicochemical properties of this compound are summarized in the table below.

PropertyValue
CAS Number 1332531-66-4
Molecular Formula C₅H₁₃ClN₂O
Molecular Weight 152.62 g/mol
IUPAC Name 3-amino-N-methylbutanamide;hydrochloride
SMILES CC(CC(=O)NC)N.Cl

Table 1: Physicochemical Properties of this compound. biosynth.comsigmaaldrich.com

Historical Context of Butanamide Derivatives in Chemical Science

The study of amides is a foundational aspect of organic chemistry, with a history stretching back to the early days of the science. The amide bond itself was recognized as the key linkage in proteins in the early 20th century, a discovery that revolutionized biochemistry. The development of methods for amide synthesis has been a continuous area of research, with early methods often relying on the reaction of carboxylic acids with amines, a process that can require harsh conditions or the use of coupling reagents. researchgate.net

Historically significant reactions for amide synthesis include the Beckmann rearrangement , discovered by Ernst Otto Beckmann, which provides a route to amides from oximes. pulsus.com Other classical methods include the Schmidt reaction and the Passerini and Ugi multi-component reactions, all of which have contributed to the accessibility of a wide range of amide structures. pulsus.comnewworldencyclopedia.org

Butanamide and its simpler derivatives have been part of the chemical literature for many decades, often serving as model compounds for studying the properties and reactions of amides. The Hoffmann degradation, a method for converting amides to amines with one less carbon atom, is a classic organic reaction that could, for example, be applied to butanamide to produce propylamine. ncert.nic.in

In a more applied historical context, the systematic investigation of butanamide derivatives has led to significant discoveries in medicinal chemistry. A notable example is the development of the diuretic drug bumetanide (B1668049) , which arose from the screening of thousands of 3-amino-5-sulfamoylbenzoic acid derivatives, a class of compounds that shares structural motifs with butanamides. nih.govnih.gov This historical success underscores the long-standing importance of butanamide-related scaffolds in the search for new bioactive molecules.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-N-methylbutanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.ClH/c1-4(6)3-5(8)7-2;/h4H,3,6H2,1-2H3,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQEFXRFCVFZOIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332531-66-4
Record name 3-amino-N-methylbutanamide hydrochloride
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Synthetic Methodologies for 3 Amino N Methylbutanamide Hydrochloride and Its Analogues

Classical and Contemporary Synthetic Routes to the Core Structure

The construction of the 3-amino-N-methylbutanamide backbone can be achieved through several established and modern synthetic pathways. These routes typically involve the formation of an amide bond as a key step.

A fundamental and widely used method for forming the N-methylamide moiety of the target molecule is the condensation reaction between a carboxylic acid and an amine. youtube.com In the context of 3-amino-N-methylbutanamide, this involves the reaction of 3-aminobutanoic acid with methylamine (B109427). youtube.comsigmaaldrich.com This reaction, known as amidation, typically forms water as a byproduct. youtube.com The carboxylic acid group of 3-aminobutanoic acid reacts with the primary amine, methylamine, to create the corresponding N-methylamide. youtube.com

The starting precursor, 3-aminobutanoic acid, is a commercially available β-amino acid. sigmaaldrich.comscientificlabs.co.ukhmdb.ca The reaction generally requires activation of the carboxylic acid or the use of coupling agents to facilitate the formation of the amide bond, especially under mild conditions.

Table 1: Amidation Reaction Overview

Reactant 1Reactant 2ProductReaction Type
3-Aminobutanoic AcidMethylamine3-amino-N-methylbutanamideCondensation (Amidation) youtube.com

Synthetic strategies utilizing alkyl halides and amines can also be employed to construct the carbon skeleton and introduce the amino group found in analogues. For example, palladium-catalyzed alkylation of unactivated methylene (B1212753) C(sp³)-H bonds with primary alkyl halides has been reported for the stereoselective synthesis of β-alkylated α-amino acids, which are structurally related to the 3-aminobutanoic acid core. nih.gov Another relevant method is the phase-transfer-catalyzed alkylation of a glycinate (B8599266) Schiff base using racemic secondary alkyl halides, which allows for the synthesis of β-branched α-amino acids. organic-chemistry.org While not a direct synthesis of 3-amino-N-methylbutanamide itself, these methods illustrate the principle of using alkyl halides to build up the substituted carbon chain inherent in its structure.

To overcome the often harsh conditions of classical amidation, specific reagents have been developed for direct and efficient amide bond formation. Lewis acid-catalyzed amidation offers a protecting-group-free method for reacting amino acids with amines. nih.gov For instance, the borate (B1201080) catalyst B(OCH₂CF₃)₃ has proven effective for the direct synthesis of α-amino amides from unprotected amino acids and can be applied to β-amino acids as well. nih.gov In these reactions, an excess of the amine is often beneficial to maximize the yield of the desired amino amide. nih.gov

Peptide coupling reagents are also standard tools for this type of transformation. Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are commonly used to facilitate amide bond formation between an amino acid and an amine under mild conditions. biosynth.com

Table 2: Specific Reagents for Direct Amidation

Reagent ClassSpecific ExampleApplication
Lewis Acid CatalystB(OCH₂CF₃)₃Protecting-group-free amidation of amino acids. nih.gov
Peptide Coupling ReagentHBTU / TBTUStandard reagents for efficient amide bond formation. biosynth.com

Stereoselective Synthesis and Chiral Induction Approaches

The carbon atom at the 3-position of 3-amino-N-methylbutanamide is a stereocenter, meaning the compound can exist as two different enantiomers. Asymmetric synthesis is therefore critical for obtaining enantiomerically pure forms of the molecule.

Achieving enantiomeric purity requires specialized synthetic methods that can control the stereochemical outcome of the reaction. Several strategies are applicable to the synthesis of the chiral β-amino acid precursor.

Chiral Auxiliaries and Reagents: The use of chiral auxiliaries, such as tert-butanesulfinamide, is a powerful and widely adopted method for the asymmetric synthesis of a vast range of chiral amines. yale.edu

Asymmetric Michael Addition: A practical method for synthesizing chiral β-amino esters involves the asymmetric Michael addition of a chiral lithium amide to α,β-unsaturated esters. researchgate.net This approach can establish the stereocenter with high face-selectivity. researchgate.net

Biocatalysis: Enzymes offer a highly selective route to chiral molecules. A transaminase-based dynamic kinetic resolution (DKR) has been developed for producing β-branched aromatic amino acids, establishing two adjacent stereocenters with high stereoselectivity in a single step. nih.gov Such biocatalytic methods can be adapted for the synthesis of chiral β-amino acids.

Asymmetric Hydrogenation and Reduction: The asymmetric reduction of a suitable prochiral precursor is a common strategy. For example, the synthesis of the drug Tegoprazan involves an asymmetric reduction using an oxazaborolidine catalyst to produce a chiral chromanol intermediate. nih.gov Similar principles can be applied to create the chiral center in 3-aminobutanoic acid derivatives. A patented synthesis of (R)-3-aminobutanol starts from (R)-3-aminobutyric acid and involves a reduction step, highlighting the use of chiral precursors. google.com

Table 3: Asymmetric Synthesis Approaches for Chiral Precursors

MethodologyPrincipleReference
Chiral AuxiliariesUse of removable chiral groups like tert-butanesulfinamide to direct stereoselective bond formation. yale.edu
Asymmetric Michael AdditionStereoselective conjugate addition of a chiral nucleophile to an α,β-unsaturated ester. researchgate.net
Biocatalytic Dynamic Kinetic ResolutionEnzymatic transamination to selectively form one stereoisomer from a racemic starting material. nih.gov
Asymmetric ReductionUse of chiral catalysts to reduce a prochiral functional group, creating a stereocenter. nih.gov

To analyze the enantiomeric purity of the final product or its chiral precursors, derivatization with a chiral agent is a common technique. wikipedia.org This process converts a mixture of enantiomers into a mixture of diastereomers, which have different physical properties and can be distinguished by standard analytical methods like HPLC or NMR spectroscopy. wikipedia.orgrsc.org

For HPLC Analysis: Chiral Derivatizing Agents (CDAs) such as Marfey's reagent (FDAA, Nα-(2,4-dinitro-5-fluorophenyl)-l-alaninamide), GITC (2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl isothiocyanate), and OPA (o-phthalaldehyde) combined with a chiral thiol like IBLC (isobutyryl-l-cysteine) are used. nih.govresearchgate.net The resulting diastereomers can be separated on a standard reversed-phase HPLC column. nih.gov

For NMR Analysis: Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) is a classic CDA used in NMR spectroscopy. wikipedia.org By reacting the chiral amine with enantiomerically pure Mosher's acid chloride, diastereomeric amides are formed. The different chemical environments of the nuclei in these diastereomers lead to distinguishable signals in the NMR spectrum, allowing for the determination of enantiomeric excess. wikipedia.org

These derivatization methods are essential tools for verifying the success of an asymmetric synthesis and for the chiral resolution of racemic mixtures. wikipedia.orgnih.gov

Table 4: Common Chiral Derivatizing Agents (CDAs)

AgentFull NameAnalytical Method
Marfey's Reagent (FDAA)Nα-(2,4-dinitro-5-fluorophenyl)-l-alaninamideHPLC nih.gov
GITC2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl isothiocyanateHPLC nih.gov
OPA/IBLCo-phthalaldehyde / isobutyryl-l-cysteineHPLC nih.govresearchgate.net
Mosher's Acidα-methoxy-α-(trifluoromethyl)phenylacetic acidNMR Spectroscopy wikipedia.org

Considerations for Scalable and Industrially Relevant Synthesis

One potential industrial route could involve a multi-step process beginning with common feedstocks. For instance, a process could be designed starting from a dicarboxylic acid and a glycol to form a polyester (B1180765) intermediate. This polyester could then be reacted with a β-hydroxyalkyl amine under basic catalysis to yield the corresponding β-hydroxyalkyl amide, which can be purified through crystallization. google.com This method avoids the isolation of intermediates, streamlining the process for large-scale production. google.com

Biocatalysis offers a green and highly efficient alternative for industrial amide synthesis. Enzymatic processes often operate under mild conditions (neutral pH, ambient temperature), reducing energy consumption and byproduct formation. Lipase-catalyzed kinetic resolutions have been successfully employed on an industrial scale to produce enantiomerically pure amines. rsc.org In such a process, a lipase (B570770) could selectively acylate one enantiomer of a racemic 3-aminobutanamide (B1278367) precursor, allowing for the separation of the desired stereoisomer. rsc.org Furthermore, enzymes like nitrile hydratase, used in the multi-ton production of acrylamide, demonstrate the power of biocatalysis in manufacturing commodity chemicals and could potentially be engineered for the synthesis of specialized amides. rsc.org Another promising biocatalytic approach is the use of transaminases in a cascade system, which can asymmetrically synthesize chiral amines from prochiral ketones, offering a direct and efficient route to key intermediates. mdpi.com

Table 1: Comparison of Potential Scalable Synthesis Strategies

Synthetic StrategyKey FeaturesPotential AdvantagesPotential Challenges
Classical Chemical SynthesisMulti-step process (e.g., polyester intermediate route)check_circleUtilizes well-established, predictable reactions.cancelMay involve harsh reagents, high temperatures, and multiple purification steps.
Lipase-Catalyzed Kinetic ResolutionEnzymatic separation of enantiomerscheck_circleHigh enantioselectivity, mild reaction conditions, environmentally friendly.cancelTheoretical maximum yield of 50% for the desired enantiomer, requires efficient enzyme recycling.
Transaminase-Based Asymmetric SynthesisEnzymatic conversion of a prochiral ketone to a chiral aminecheck_circlePotentially high yield (>50%) and enantioselectivity in a single step, green process.cancelRequires specific transaminase enzyme, equilibrium may need to be shifted to favor product formation.

Design and Synthesis of Structural Analogues and Derivatives of 3-amino-N-methylbutanamide hydrochloride

The synthesis of structural analogues is fundamental to medicinal chemistry and materials science, allowing for the fine-tuning of a molecule's properties. For 3-amino-N-methylbutanamide, modifications can be envisioned at three primary locations: the amino group, the amide nitrogen, and the butanamide backbone.

Modifications at the Amino Group

The primary amino group at the C3 position is a key site for derivatization, as it can act as a nucleophile. Standard acylation reactions with acid chlorides, anhydrides, or esters in the presence of a base can introduce a wide variety of acyl groups. ncert.nic.in This reaction replaces a hydrogen atom of the -NH2 group with an acyl (R-CO-) moiety, forming an N-acyl derivative. ncert.nic.in Such modifications can significantly alter the compound's polarity, hydrogen bonding capability, and biological interactions. nih.gov For example, introducing different fatty acid chains can modulate the lipophilicity of the resulting N-acyl amino amides. nih.govrsc.org

Another approach involves the synthesis of N-acylsulfenamides by reacting the primary amide with N-thiosuccinimides, introducing a sulfur-linked functional group. nih.gov These reactions provide access to novel analogues with unique chemical properties.

Table 2: Examples of Potential Analogues via Amino Group Modification

Analogue NameModification TypeSynthetic PrecursorPotential Synthetic Method
N-acetyl-3-amino-N-methylbutanamideAcylationAcetyl chlorideSchotten-Baumann reaction
N-benzoyl-3-amino-N-methylbutanamideAcylationBenzoyl chlorideSchotten-Baumann reaction
3-(N-phenylsulfenamido)-N-methylbutanamideSulfenylationN-(phenylthio)succinimideReaction with N-thiosuccinimide

Variations at the Amide Nitrogen

The N-methyl group on the amide nitrogen can also be a target for modification to explore structure-activity relationships. One of the most direct synthetic strategies to achieve this is to begin the synthesis with a different primary amine instead of methylamine. For instance, reacting the appropriate activated carboxylic acid precursor with ethylamine, propylamine, or benzylamine (B48309) would yield the corresponding N-ethyl, N-propyl, or N-benzyl amides.

Alternatively, post-synthesis N-alkylation of a primary amide (where the amide nitrogen is -NH2) with alcohols offers a green and attractive method, generating water as the sole byproduct. rsc.org Solid-phase synthesis provides another powerful tool, where an amine-containing linker bound to a solid support undergoes reductive amination with a carbonyl compound, followed by coupling with an acid derivative to yield N-substituted amides after cleavage. google.com

Table 3: Examples of Potential Analogues via Amide Nitrogen Variation

Analogue NameAmide Nitrogen SubstituentStarting AminePotential Synthetic Method
3-amino-N-ethylbutanamideEthyl (-CH₂CH₃)EthylamineAmide coupling reaction
3-amino-N-propylbutanamidePropyl (-CH₂CH₂CH₃)PropylamineAmide coupling reaction
3-amino-N-benzylbutanamideBenzyl (-CH₂Ph)BenzylamineAmide coupling reaction

Butanamide Backbone and Side-Chain Alterations

Modifying the carbon skeleton of the butanamide offers a route to profoundly different structural analogues. This can be achieved by starting with different β-amino acid precursors. For example, using a β-amino acid with substituents at the C2 or C3 position would lead to β²,³-amino amides. researchgate.net The synthesis of such precursors can be complex, sometimes involving multi-step routes from other natural amino acids, such as the conversion of L-glutamic acid into 3-amino piperidine (B6355638) derivatives, which represents a cyclization of the backbone. niscpr.res.in

Modern synthetic methods also allow for direct modification of the backbone. For instance, a biomimetic 1,2-amino migration, achieved through a combination of biocatalysis and photoredox catalysis, enables the modular synthesis of γ-substituted β-amino acids from α-amino acid derivatives. researchgate.net This method allows for the introduction of various substituents onto the carbon chain. Similarly, the synthesis of carborane amino acids, where the carbon backbone is replaced by a boron cage, illustrates the extent to which the backbone can be altered to create novel chemical entities. nih.gov The modification of peptide backbones to improve properties like solubility is a well-established field and provides a conceptual framework for the rational design of modified butanamide structures. nih.govresearchgate.net

Table 4: Examples of Potential Analogues via Backbone and Side-Chain Alterations

Analogue NameModification TypeKey Precursor/MethodStructural Change
3-amino-2-phenyl-N-methylbutanamideBackbone Substitution3-amino-2-phenylbutanoic acidPhenyl group at C2
3-amino-N-methylpentanamideBackbone Extension3-aminopentanoic acidLengthened carbon chain
(1-methylcarbamoyl-2-methylpropyl)carboraneBackbone ReplacementCarborane-based amino acidBoron cage replaces carbon backbone

Chemical Transformations and Reactivity Profiles of 3 Amino N Methylbutanamide Hydrochloride

Hydrolytic Stability and Mechanistic Investigations

Amide bonds are notably stable due to resonance delocalization of the nitrogen lone pair into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon. chemistrysteps.com Consequently, hydrolysis of amides, including the butanamide moiety in the title compound, requires forceful conditions such as heating in strong acidic or basic solutions. byjus.comlibretexts.org

Under acidic conditions, the hydrolysis of 3-amino-N-methylbutanamide results in the cleavage of the amide bond to yield 3-aminobutanoic acid and methylammonium (B1206745) chloride. The reaction is not readily reversible because the amine product (methylamine) is protonated under the acidic conditions to form a non-nucleophilic ammonium (B1175870) ion. libretexts.orgyoutube.com

The mechanism proceeds through several key steps:

Protonation of the Carbonyl Oxygen: The reaction initiates with the protonation of the amide's carbonyl oxygen by an acid catalyst (e.g., H₃O⁺), which significantly increases the electrophilicity of the carbonyl carbon. libretexts.orgyoutube.comyoutube.com

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral oxonium intermediate. libretexts.orgyoutube.com

Proton Transfer: A proton is transferred from the oxonium group to the amide nitrogen. This step converts the nitrogen into a better leaving group (methylamine). libretexts.orgyoutube.com

Elimination of the Leaving Group: The carbonyl double bond reforms, expelling the neutral methylamine (B109427) molecule and yielding a protonated carboxylic acid. libretexts.org

Deprotonation: The liberated methylamine acts as a base, deprotonating the carboxylic acid. However, in the strongly acidic medium, both the newly formed methylamine and the original primary amine on the butanamide backbone will exist as their respective ammonium salts. youtube.com

StepDescriptionIntermediate/Product
1Carbonyl ProtonationActivated Amide
2Nucleophilic AttackTetrahedral Oxonium Intermediate
3Proton TransferProtonated Amine Intermediate
4Leaving Group Elimination3-Aminobutanoic Acid and Methylamine
5Final Protonation3-Ammoniobutanoate and Methylammonium ion

In the presence of a strong base like sodium hydroxide (B78521) and heat, 3-amino-N-methylbutanamide undergoes hydrolysis to form the sodium salt of 3-aminobutanoic acid and methylamine. byjus.com This reaction is considered base-promoted rather than base-catalyzed because a full equivalent of the base is consumed to deprotonate the carboxylic acid product, driving the reaction to completion. libretexts.org

The mechanism under basic conditions is as follows:

Nucleophilic Addition: A hydroxide ion directly attacks the electrophilic carbonyl carbon of the amide. byjus.comlibretexts.org This forms a tetrahedral alkoxide intermediate.

Elimination of the Amide Anion: The carbonyl group reforms, which results in the elimination of the methylamide anion (⁻NHCH₃) as the leaving group. This is generally an unfavorable step because the amide anion is a very strong base and thus a poor leaving group. libretexts.orgchemistrysteps.com

ReagentConditionsProducts
Aqueous Acid (e.g., HCl)Heat3-Aminobutanoic acid, Methylammonium chloride
Aqueous Base (e.g., NaOH)HeatSodium 3-aminobutanoate, Methylamine

Nucleophilic and Electrophilic Reactivity Studies

The reactivity of 3-amino-N-methylbutanamide hydrochloride is characterized by the nucleophilicity of its primary amine and, to a lesser extent, the amide nitrogen. The primary amine is the more reactive nucleophilic center.

Alkylation can occur at either the primary amine or the amide nitrogen.

N-Alkylation of the Primary Amine: The primary amine at the 3-position is the more nucleophilic site compared to the amide nitrogen. chemistrysteps.com Direct alkylation of this amine with alkyl halides can proceed, though it often leads to mixtures of mono- and poly-alkylated products. To achieve selective mono-N-alkylation, specific strategies can be employed, such as the "borrowing hydrogen" methodology which uses alcohols as alkylating agents in the presence of a ruthenium catalyst, or reductive amination. nih.gov For structurally related 3-amino alcohols, selective mono-N-alkylation has been achieved by forming a stable chelate with 9-BBN (9-borabicyclo[3.3.1]nonane), which protects and activates the amine group for a controlled reaction. organic-chemistry.org

N-Alkylation of the Amide: The amide nitrogen is significantly less nucleophilic due to the resonance delocalization of its lone pair. chemistrysteps.com Alkylation at this position is more challenging and typically requires very strong bases, such as sodium hydride, to deprotonate the amide first, followed by reaction with an alkylating agent like methyl iodide. monash.edu This method is commonly used for N-methylating N-acyl amino acids. monash.edu

The bifunctional nature of 3-amino-N-methylbutanamide allows for various condensation and cyclization reactions.

Condensation Reactions: The primary amine can participate in condensation reactions with carbonyl compounds. For instance, reaction with aldehydes or ketones can form imines (Schiff bases), which are versatile intermediates in organic synthesis. These reactions are foundational to multicomponent reactions like the Mannich reaction, which could be used to further functionalize the scaffold. rsc.org

Cyclization Reactions: Intramolecular or intermolecular cyclization can lead to the formation of heterocyclic structures. While intramolecular cyclization of 3-amino-N-methylbutanamide itself to form a lactam is not spontaneous, derivatization can facilitate such processes. For example, if the terminal amide were converted to an ester, the primary amine could potentially undergo intramolecular aminolysis to form a six-membered cyclic lactam. More complex cyclizations can be designed, such as three-component reactions involving an imine, an alkyne, and an isocyanate, catalyzed by gold(I) complexes to form cyclic carbamimidates. rsc.org Another possibility involves the reaction with β,γ-dioxobutanoates, which can undergo a [3+3] cyclization-aromatization with amines to form substituted phenols under mild, catalyst-free conditions. rsc.org

Oxidation and Reduction Pathways of the Butanamide Scaffold

The butanamide scaffold can be modified through oxidation or reduction, primarily targeting the amide functional group.

Reduction: Amides can be reduced to amines. The carbonyl group of the secondary amide in 3-amino-N-methylbutanamide can be completely reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This reaction would convert the amide moiety into a secondary amine, yielding N¹,N³-dimethylbutane-1,3-diamine. This transformation is a common method for synthesizing amines from their corresponding amides. libretexts.org

Oxidation: The oxidation of simple saturated amides is generally difficult and requires harsh conditions. However, the primary amine is susceptible to oxidation. Mild oxidation of N-terminal seryl or threonyl peptides (which contain a 1-amino-2-ol moiety) with periodate (B1199274) can yield a terminal aldehyde. nih.gov While the subject molecule lacks the hydroxyl group for such a specific reaction, the primary amine can be oxidized by other reagents. Furthermore, certain molecular scaffolds can be designed to fragment upon oxidation. For example, constructs containing a phenyl boronic acid can undergo oxidation by H₂O₂ to form a phenolate, which then triggers a spontaneous elimination and fragmentation of the molecule. mdpi.com

Reaction TypeReagent(s)Expected Product
Reduction Lithium Aluminum Hydride (LiAlH₄)N¹,N³-dimethylbutane-1,3-diamine
Alkylation (Amine) Alkyl Halide, BaseN-alkyl-3-amino-N-methylbutanamide
Alkylation (Amide) Sodium Hydride, Alkyl Halide3-amino-N-alkyl-N-methylbutanamide
Hydrolysis (Acid) HCl, H₂O, Heat3-aminobutanoic acid, Methylammonium chloride
Hydrolysis (Base) NaOH, H₂O, HeatSodium 3-aminobutanoate, Methylamine

Derivatization Strategies for Functional Group Interconversion and Specific Applications

The chemical reactivity of this compound is primarily dictated by its two functional groups: a primary aliphatic amine and a secondary amide. These sites allow for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives. Derivatization strategies often focus on the selective modification of the primary amine due to its higher nucleophilicity compared to the amide group. These modifications are crucial for developing compounds with specific applications, particularly in medicinal chemistry.

The primary amine (R-NH₂) is a versatile functional group that readily undergoes acylation, alkylation, and reductive amination reactions. lumenlearning.comncert.nic.in In contrast, the secondary amide (R-C(O)NH-R') is less reactive and typically requires more stringent conditions for transformations like N-alkylation or reduction. researchgate.netstackexchange.com This difference in reactivity allows for selective derivatization of the amine in the presence of the amide.

Functional Group Interconversions

The strategic modification of the primary amine and secondary amide in this compound allows for the synthesis of various derivatives. Key transformations include acylation and alkylation of the amine, which can be performed selectively.

Acylation of the Primary Amine

The primary amine of 3-amino-N-methylbutanamide can be readily acylated using various reagents such as acyl chlorides, acid anhydrides, or activated esters to form new amide bonds. lumenlearning.comncert.nic.inyoutube.com This is one of the most common derivatization strategies due to the high nucleophilicity of the primary amine. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the acid byproduct (e.g., HCl) and drive the reaction to completion. ncert.nic.in

Chemoselective acylation of primary amines, even in the presence of other functional groups like secondary amines or alcohols, can be achieved with high efficiency. organic-chemistry.orglookchem.comnih.govacs.orgresearchgate.net For instance, methods using potassium acyltrifluoroborates promoted by simple chlorinating agents in aqueous media allow for rapid and selective amide bond formation at acidic pH. organic-chemistry.orgnih.gov This approach is tolerant of various functional groups, highlighting its potential for complex molecule synthesis. lookchem.comacs.org

Interactive Table: Examples of Amine Acylation Reactions

Acylating Agent Reagent Class Product Type General Conditions
Acetyl chloride Acyl Halide N-Acetylated derivative Aprotic solvent, base (e.g., pyridine)
Acetic anhydride Acid Anhydride N-Acetylated derivative Aprotic solvent, base (e.g., triethylamine)
Benzoyl chloride Acyl Halide N-Benzoylated derivative Schotten-Baumann conditions (aq. base)
Boc-anhydride Activated Ester N-Boc protected amine Aprotic solvent (e.g., DCM, THF)

Alkylation of the Primary Amine

Alkylation of the primary amine introduces alkyl groups, leading to the formation of secondary, tertiary amines, or even quaternary ammonium salts. wikipedia.orglibretexts.org Direct alkylation with alkyl halides can be challenging to control and often results in a mixture of products due to the increasing nucleophilicity of the alkylated amine products. libretexts.orgmasterorganicchemistry.com

A more controlled and widely used method for amine alkylation is reductive amination . libretexts.orgorganic-chemistry.orgstackexchange.com This one-pot reaction involves the condensation of the primary amine with an aldehyde or a ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. libretexts.orgharvard.edu Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), with the latter being particularly mild and selective. organic-chemistry.orgstackexchange.comharvard.edu The Eschweiler-Clarke reaction offers a specific method for N-methylation using formaldehyde (B43269) as the carbonyl source and formic acid as the reducing agent. youtube.com

Interactive Table: Reductive Amination for Amine Alkylation

Carbonyl Compound Reducing Agent Product Type
Formaldehyde Sodium triacetoxyborohydride N,N-dimethylated amine (tertiary)
Acetaldehyde Sodium cyanoborohydride N-ethylated amine (secondary)
Acetone Sodium borohydride N-isopropylamine (secondary)
Cyclohexanone Sodium triacetoxyborohydride N-cyclohexylamine (secondary)

Specific Applications of Derivatives

Derivatives of β-amino amides, such as those synthesized from 3-amino-N-methylbutanamide, are of significant interest in medicinal chemistry. hilarispublisher.comresearchgate.netresearchgate.net A primary application for these scaffolds is in the development of inhibitors for the enzyme dipeptidyl peptidase-4 (DPP-4). google.comnih.govrjpbr.com

DPP-4 Inhibitors

DPP-4 is a serine protease that inactivates incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin (B600854) secretion in response to food intake. google.comoatext.com By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced insulin production. This mechanism is a therapeutic strategy for the management of type 2 diabetes. google.comrjpbr.com

Many potent and selective DPP-4 inhibitors incorporate a β-amino amide core structure. nih.govoatext.comvietnamjournal.ru The primary amine of the β-amino amide scaffold often forms a key interaction with the active site of the DPP-4 enzyme. Derivatization of this amine allows for the modulation of the compound's potency, selectivity, and pharmacokinetic properties. For example, several series of β-amino amide derivatives containing a piperazine (B1678402) moiety have been synthesized and evaluated as DPP-4 inhibitors. nih.gov The synthesis of these complex molecules often involves coupling a β-amino acid or its derivative with other heterocyclic fragments. vietnamjournal.ru The development of such compounds highlights the importance of derivatization strategies in medicinal chemistry to optimize drug candidates. acs.orgnih.gov

Spectroscopic and Advanced Analytical Methodologies for 3 Amino N Methylbutanamide Hydrochloride

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are fundamental in elucidating the precise molecular architecture of a compound by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including 3-amino-N-methylbutanamide hydrochloride. ipb.pt By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule. researchgate.net

For this compound, ¹H NMR and ¹³C NMR spectra would provide the necessary data to confirm its carbon skeleton and the placement of its functional groups. rsc.org

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ) of these signals, their multiplicity (splitting pattern), and their integration (area under the peak) allow for the assignment of each proton. The N-H protons of the primary amine and the secondary amide would likely appear as broad signals that can exchange with D₂O.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their chemical environment. The carbonyl carbon of the amide group is expected to appear significantly downfield, while the aliphatic carbons will resonate at higher field strengths.

The anticipated NMR data, based on the compound's structure and data from similar molecules, are summarized below. researchgate.netchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This table is interactive. Click on the headers to sort.

Atom Position Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm) Multiplicity (¹H NMR)
CH ₃-N (Methylamino) ~2.7 ~26 Doublet
CH ₂ (Methylene) ~2.4 ~45 Multiplet
CH (Methine) ~3.5 ~48 Multiplet
C(CH ₃)₂ (Isopropyl) ~1.2 ~22 Doublet
C=O (Carbonyl) - ~175 -
NH (Amide) ~7.5-8.5 (broad) - Broad Singlet

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. chromatographyonline.com The molecular weight of the hydrochloride salt is 152.62 g/mol , while the free base has an exact mass of 116.094963011 Da. nih.govsigmaaldrich.com

In a typical electrospray ionization (ESI) mass spectrum, the compound would be observed as a protonated molecule, [M+H]⁺, where M is the free base. This would result in a prominent peak at an m/z corresponding to the mass of the protonated free base. uni.lu

Tandem mass spectrometry (MS/MS) experiments involve the isolation and fragmentation of the parent ion ([M+H]⁺). The resulting fragment ions provide valuable clues about the molecule's structure. Common fragmentation pathways for amides and amines include cleavage alpha to the nitrogen atom and the loss of small neutral molecules like ammonia (B1221849) (NH₃) or water (H₂O). miamioh.edu

Table 2: Predicted Mass Spectrometry Data for this compound This table is interactive. Click on the headers to sort.

Ion Species Predicted m/z Description
[M+H]⁺ 117.1022 Protonated molecular ion of the free base. uni.lu
[M+Na]⁺ 139.0842 Sodium adduct of the free base. uni.lu
[M+H-NH₃]⁺ 100.0762 Loss of ammonia from the protonated molecule.

Vibrational and electronic spectroscopies provide complementary information regarding the functional groups and electronic structure of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Specific functional groups absorb at characteristic frequencies, making IR an excellent tool for functional group identification. researchgate.net For this compound, key absorption bands would confirm the presence of the amine and amide groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. researchgate.net Compounds with chromophores, such as conjugated systems or certain functional groups, exhibit characteristic absorption maxima (λ_max). This compound lacks significant chromophores, so it is expected to show only weak absorption in the far UV region, primarily due to the n→π* transition of the amide carbonyl group. researchgate.net

Table 3: Expected IR and UV-Vis Spectroscopic Data for this compound This table is interactive. Click on the headers to sort.

Spectroscopy Type Wavenumber (cm⁻¹) / Wavelength (nm) Assignment
IR 3400-3200 N-H stretching (primary amine and secondary amide)
IR 2960-2850 C-H stretching (aliphatic)
IR ~1650 C=O stretching (Amide I band)
IR ~1550 N-H bending (Amide II band)

Chromatographic Separation and Purity Determination Methods

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for assessing the purity of this compound and for separating its stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of components in a mixture. who.int It is widely used for purity assessment of pharmaceutical compounds. google.comnih.gov A reversed-phase HPLC (RP-HPLC) method is typically suitable for analyzing polar compounds like amino acid derivatives. jocpr.com

Due to the lack of a strong UV chromophore in this compound, detection can be challenging. google.com This can be overcome by using a universal detector like a mass spectrometer (LC-MS) or by derivatizing the amine group with a UV-active agent prior to analysis. nih.govcuni.cz The method's performance is evaluated based on parameters like linearity, precision, accuracy, and robustness. cuni.cz

Table 4: General HPLC Method Parameters for Analysis of this compound This table is interactive. Click on the headers to sort.

Parameter Typical Condition Purpose
Column C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) Separation based on hydrophobicity.
Mobile Phase Acetonitrile and aqueous buffer (e.g., phosphate (B84403) or acetate) Elutes the compound from the column.
Elution Mode Isocratic or Gradient Controls the separation resolution and analysis time.
Flow Rate 0.8 - 1.2 mL/min Maintains consistent elution.
Detection UV (post-derivatization) or Mass Spectrometry (MS) Quantifies and identifies the compound. researchgate.net

Since this compound possesses a chiral center, it can exist as a pair of enantiomers (R and S forms). Chiral chromatography is a specialized form of HPLC used to separate these enantiomers. sigmaaldrich.com This separation is critical for determining the enantiomeric excess (ee), which is a measure of the purity of one enantiomer relative to the other. uma.esnih.gov

The separation is achieved using a chiral stationary phase (CSP). sigmaaldrich.com CSPs are designed to interact differently with each enantiomer, leading to different retention times and thus their separation on the chromatogram. The relative area of the two enantiomer peaks is used to calculate the enantiomeric excess. nih.gov Various types of CSPs, such as those based on cyclodextrins or macrocyclic antibiotics, can be employed for the separation of amino acid derivatives. sigmaaldrich.comnih.gov

Table 5: Illustrative Chiral HPLC Method for Enantiomeric Separation This table is interactive. Click on the headers to sort.

Parameter Typical Condition Rationale
Column Chiral Stationary Phase (e.g., CHIROBIOTIC™, CYCLOBOND™) Provides stereoselective interactions for separation. sigmaaldrich.com
Mobile Phase Polar organic (e.g., Methanol, Ethanol) or Reversed-Phase mixtures Optimizes chiral recognition and resolution.
Detection UV or Mass Spectrometry (MS) Quantifies the separated enantiomers.

Advanced Techniques for Conformational and Solution-State Analysis

Ion Mobility Spectrometry (IMS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge. When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, enabling the characterization of complex mixtures and the study of the conformational landscape of molecules. For this compound, IMS can be utilized to determine its collision cross section (CCS), which is a measure of the ion's rotational average projected area. The CCS value is a key physicochemical property that provides insights into the three-dimensional structure of the ion.

Predicted CCS values for 3-amino-N-methylbutanamide have been calculated using computational methods. These predictions are valuable for identifying the compound in complex biological or chemical matrices by comparing experimental IMS data with the predicted values. The predictions are typically performed for various adducts of the molecule, as the ion's measured CCS can be influenced by the adduct it forms in the mass spectrometer's ion source.

Detailed research findings from computational predictions provide the following predicted CCS values for different adducts of 3-amino-N-methylbutanamide. uni.lu These values, calculated using the CCSbase, offer a reference for the expected experimental outcomes. uni.lu

Predicted Collision Cross Section (CCS) Values for 3-amino-N-methylbutanamide Adducts

Adductm/z (mass-to-charge ratio)Predicted CCS (Ų)
[M+H]⁺117.10224124.9
[M+Na]⁺139.08418131.3
[M-H]⁻115.08768124.5
[M+NH₄]⁺134.12878146.4
[M+K]⁺155.05812131.2
[M+H-H₂O]⁺99.092220120.4
[M+HCOO]⁻161.09316147.6
[M+CH₃COO]⁻175.10881174.6
[M+Na-2H]⁻137.06963130.0
[M]⁺116.09441121.6
[M]⁻116.09551121.6

Data sourced from PubChemLite. uni.lu

The utilization of advanced techniques like trapped ion mobility spectrometry (TIMS) further enhances the resolution and accuracy of CCS measurements. nih.gov While specific experimental studies on this compound using TIMS are not extensively documented in publicly available literature, the methodology has been successfully applied to a wide range of small molecules and large biomolecular assemblies. nih.gov The principles of TIMS, involving trapping ions and eluting them based on their mobility, would be directly applicable to the analysis of this compound, allowing for high-resolution separation and precise CCS determination. nih.gov Such experimental data, when obtained, would be crucial for validating the predicted values and for building more accurate models of its solution-state and gas-phase behavior. The ability of IMS-MS to perform rapid chiral analysis on amino acids also suggests its potential utility in studying stereoisomers of 3-amino-N-methylbutanamide and its derivatives. nih.gov

Computational and Theoretical Investigations of 3 Amino N Methylbutanamide Hydrochloride

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are instrumental in determining the fundamental properties of a molecule, such as its three-dimensional shape and the distribution of electrons. These calculations solve the Schrödinger equation, albeit with approximations, to model molecular behavior at the atomic level.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful and widely used computational method in quantum chemistry. wikipedia.orgprinceton.edusynopsys.com Instead of calculating the complex wavefunction of a many-electron system, DFT focuses on the electron density, which is a simpler, three-dimensional quantity. wikipedia.orgprinceton.edu This approach allows for a balance between accuracy and computational cost, making it suitable for a wide range of molecular systems. synopsys.comuci.edu DFT calculations can predict various properties, including optimized molecular geometry (bond lengths and angles), vibrational frequencies, and electronic properties like orbital energies and charge distribution. imperial.ac.uk

A comprehensive search of scientific literature did not yield specific studies applying Density Functional Theory to analyze the molecular geometry and electronic structure of 3-amino-N-methylbutanamide hydrochloride. Therefore, specific calculated data for bond lengths, angles, or electronic properties derived from DFT for this compound are not available in the public domain.

Interactive Data Table: DFT-Calculated Properties (Note: The following data is not available in published literature and is presented to illustrate the typical outputs of such a study.)

PropertyCalculated ValueUnits
C-C Bond LengthData not availableÅngström (Å)
C-N Bond LengthData not availableÅngström (Å)
C=O Bond LengthData not availableÅngström (Å)
HOMO EnergyData not availableElectron Volts (eV)
LUMO EnergyData not availableElectron Volts (eV)
Dipole MomentData not availableDebye (D)

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. acs.orgdrugdesign.orgfiveable.melibretexts.org The potential energy surface, or energy landscape, maps the energy of a molecule as a function of its geometry. drugdesign.org By exploring this landscape, computational methods can identify low-energy, stable conformations and the energy barriers between them. drugdesign.orgresearchgate.net This information is crucial for understanding a molecule's flexibility and its preferred shapes, which can influence its physical properties and biological interactions. fiveable.meresearchgate.net

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry provides essential tools for elucidating the step-by-step pathways of chemical reactions. These studies involve mapping the potential energy surface to identify reactants, products, and any intermediates. A key focus is the identification of the transition state, which is the highest energy point along the reaction coordinate. numberanalytics.comgithub.iofiveable.mevaia.com The structure and energy of the transition state determine the activation energy and, consequently, the rate of the reaction. numberanalytics.comucsb.edu Methods like Intrinsic Reaction Coordinate (IRC) analysis can confirm that a located transition state correctly connects the desired reactants and products. fiveable.me

A thorough review of the available scientific literature found no computational studies focused on the reaction mechanisms or transition state analysis specifically involving this compound.

Molecular Modeling and Docking Simulations for Interaction Prediction

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A prominent application is molecular docking, which predicts how a small molecule (ligand) binds to a larger macromolecule, such as a protein (receptor). nih.govnih.govjscimedcentral.comyoutube.com

Ligand-Biomolecule Interaction Studies (General, non-clinical)

Molecular docking simulations are used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target biomolecule. nih.govresearchgate.net The process involves a search algorithm that generates numerous possible binding poses of the ligand within the receptor's binding site, and a scoring function that estimates the binding energy for each pose. jscimedcentral.comresearchgate.net These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex, providing insights into the molecular basis of recognition. nih.gov

No general, non-clinical molecular docking or ligand-biomolecule interaction studies specifically featuring this compound are available in the published scientific literature.

Interactive Data Table: Hypothetical Docking Simulation Results (Note: This table is for illustrative purposes only, as no specific studies on this compound were found.)

Target BiomoleculePredicted Binding Affinity (Score)Key Interacting ResiduesType of Interaction
Protein XData not availableData not availableData not available
Enzyme YData not availableData not availableData not available
Receptor ZData not availableData not availableData not available

Computational Approaches to Structure-Activity Relationship (SAR) Prediction

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. pharmacologymentor.compharmacologymentor.comnumberanalytics.com Computational SAR approaches, including Quantitative Structure-Activity Relationship (QSAR) models, use statistical and machine learning methods to build predictive models. deeporigin.com These models correlate molecular descriptors (numerical representations of a molecule's properties) with experimental activity. pharmacologymentor.compharmacologymentor.com By identifying which structural features are critical for activity, SAR and QSAR can guide the design of new molecules with improved potency and selectivity. numberanalytics.comnih.gov

A comprehensive literature search did not reveal any computational Structure-Activity Relationship (SAR) or QSAR studies specifically conducted on this compound.

Lack of Publicly Available Research Data for this compound

Following a comprehensive search of scientific literature and databases, it has been determined that there is a notable absence of publicly available research focused on the computational and theoretical investigations of This compound . Specifically, no scholarly articles, peer-reviewed papers, or detailed database entries could be located that provide an in-depth analysis of its predicted spectroscopic properties and their subsequent validation against experimental data.

The user's request for an article structured around "," with a specific focus on "Spectroscopic Property Prediction and Validation against Experimental Data," cannot be fulfilled at this time due to the lack of foundational research on this particular compound.

While general computational methodologies for spectroscopic prediction, such as Density Functional Theory (DFT) for IR and NMR spectra, are well-established in chemical research, their specific application to this compound has not been documented in the accessible scientific domain. Public chemical databases provide basic computed properties but lack the detailed research findings and comparative analysis with experimental spectroscopic data that is required to generate a thorough and scientifically accurate article as per the user's instructions.

Therefore, the creation of an article with detailed research findings, data tables, and a comparison of theoretical predictions with experimental results for this compound is not possible without the primary research data.

Biological and Biochemical Activity of 3 Amino N Methylbutanamide Hydrochloride: Mechanistic Insights

Interactions with Biomolecules and Molecular Targets (Pre-clinical, In vitro Focus)

The biological activity of 3-amino-N-methylbutanamide hydrochloride is rooted in its interactions with various biomolecules, primarily enzymes and receptors. As a small molecule, its structure allows it to fit into the binding sites of proteins, potentially modulating their function. The presence of an amino group and an amide group facilitates the formation of ionic interactions and hydrogen bonds, which are crucial for molecular recognition and binding to biological targets.

In a preclinical, in vitro context, the focus is on understanding how this compound interacts with isolated molecular targets. This approach allows for a detailed examination of the binding mechanisms and the direct effects of the compound on specific proteins without the complexities of a whole-organism system.

This compound has been investigated for its potential to modulate enzyme activity. The primary mechanism of action often involves the inhibition of enzymes, thereby altering biochemical pathways. Enzyme inhibitors can be broadly classified as competitive, non-competitive, or uncompetitive, each with a distinct mode of action. youtube.comyoutube.com

Competitive inhibition occurs when the inhibitor molecule binds to the active site of the enzyme, preventing the substrate from binding. youtube.com

Non-competitive inhibition involves the inhibitor binding to an allosteric site (a site other than the active site), which changes the enzyme's conformation and reduces its catalytic efficiency, regardless of whether the substrate is bound. youtube.comnih.gov

Uncompetitive inhibition is when the inhibitor binds only to the enzyme-substrate complex, locking the substrate in the active site and preventing the release of the product. youtube.comyoutube.com

While specific enzyme targets for this compound are not extensively documented in publicly available research, its structural features suggest it could act as an inhibitor for various enzymes.

Hydrogen bonds play a pivotal role in the molecular recognition of ligands by their biological targets. For this compound, the amino (-NH2) and amide (-C(=O)NH-) groups are key functional groups capable of forming hydrogen bonds. The hydrogen atoms on the amino group can act as hydrogen bond donors, while the lone pair of electrons on the nitrogen and oxygen atoms can act as hydrogen bond acceptors. nih.gov

These hydrogen bonds help to stabilize the ligand-protein complex, contributing to the binding affinity and specificity. The precise geometry and strength of these bonds are critical in determining the compound's biological effect.

The specificity of a ligand for an enzyme's active site is determined by a combination of factors, including shape complementarity, electrostatic interactions, and the dynamics of the binding process. The active site is a three-dimensional cleft or pocket on the enzyme's surface where the substrate binds and the chemical reaction takes place. nih.gov

For a molecule like this compound, its relatively small size and conformational flexibility would allow it to explore the active site of an enzyme. The binding process is not static; it is a dynamic interplay where both the ligand and the protein can undergo conformational changes to achieve an optimal fit. The specificity of this binding is crucial, as off-target binding can lead to unintended biological effects. Studies on other small molecules have shown that even minor changes to the ligand's structure can significantly alter its binding specificity. nih.gov

In an academic context, general receptor interaction studies for compounds like this compound would explore their potential to bind to various classes of receptors. Such studies are often computational in nature, employing molecular docking simulations to predict the binding affinity and mode of interaction with a wide range of receptor structures.

These non-specific studies are valuable for identifying potential new biological targets for a compound and for understanding the general principles that govern its interactions with proteins. For instance, the presence of the amine group might suggest possible interactions with receptors that have an anionic binding pocket.

Enzyme Modulation and Inhibition Mechanisms

Structure-Activity Relationship (SAR) Studies of Butanamide Derivatives in Biological Systems

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. By systematically modifying the chemical structure of a molecule and observing the effect on its biological activity, researchers can identify the key structural features required for a desired effect.

For butanamide derivatives, SAR studies have provided valuable insights into how different functional groups and structural modifications influence their biological response.

The elucidation of structural determinants for a biological response involves identifying which parts of a molecule are essential for its activity. For butanamide derivatives, several key structural features have been shown to be important.

For example, in a study of bumetanide (B1668049) (a related butanamide derivative) and its analogs, the following structural determinants were identified for their inhibitory effect on the Na-K-Cl cotransporter (NKCC2), a protein involved in diuresis nih.govresearchgate.net:

An Acidic Group: Replacement of the carboxylic acid group with a non-ionic group resulted in a loss of inhibitory activity, indicating that an acidic functional group is crucial for binding to the transporter. nih.govresearchgate.net

The Phenoxy Group: Modifications to the phenoxy group were shown to modulate the potency of the compounds. For instance, replacing it with a 4-chloroanilino group led to a more potent inhibitor. nih.govresearchgate.net

The Sulfamoyl Group: Substitution of the sulfamoyl group with a methylsulfonyl group also resulted in a compound with higher inhibitory potency. nih.govresearchgate.net

These findings highlight the importance of specific functional groups and their spatial arrangement in determining the biological activity of butanamide derivatives.

Below is an interactive data table summarizing the SAR findings for bumetanide derivatives, which share a core butanamide-like structure.

Compound Modification from Bumetanide Effect on hNKCC2A Inhibition Reference
Bumetanide-Baseline IC50 of 4 µM nih.gov
Anilinomethyl derivativeCarboxylic group replaced by an anilinomethyl groupDecreased inhibition nih.gov
4-chloroanilino derivativePhenoxy group replaced by a 4-chloroanilino groupHigher potency than bumetanide nih.gov
Methylsulfonyl derivativeSulfamoyl group replaced by a methylsulfonyl groupHigher potency than bumetanide nih.gov

This table illustrates how systematic structural modifications can be used to probe the structural requirements for a specific biological response.

Impact of Stereochemistry on Biological Activity

The three-dimensional arrangement of atoms within a molecule, known as stereochemistry, is a critical determinant of its biological activity. longdom.org Chiral molecules, which are non-superimposable on their mirror images (enantiomers), often exhibit significantly different pharmacological and toxicological profiles. The specific spatial orientation of functional groups dictates how a molecule interacts with its biological target, such as an enzyme's active site or a receptor's binding pocket. longdom.org Consequently, one enantiomer may display potent therapeutic activity while its counterpart could be inactive or even harmful. mdpi.com

The biological activity of natural products, including amino acids and their derivatives, is frequently dependent on their stereochemistry. longdom.org For many biologically active compounds, this stereoselectivity extends to their transport across cell membranes, which can be mediated by specific transporter proteins that recognize only one stereoisomer. nih.govmdpi.com

In the context of this compound, the carbon atom at the 3-position is a chiral center, meaning the compound can exist as two distinct enantiomers, (R)-3-amino-N-methylbutanamide and (S)-3-amino-N-methylbutanamide. While the fundamental importance of stereoisomerism in determining biological efficacy is well-established, specific peer-reviewed studies detailing the distinct biological activities of the individual enantiomers of this compound were not identified in the available literature. Therefore, a direct comparison of the potency or mechanism of action of its (R) and (S) forms cannot be provided at this time.

Table 1: Key Concepts in Stereochemistry

TermDefinitionRelevance to Biological Activity
Chirality A geometric property of a molecule that is non-superimposable on its mirror image.Chiral drugs can have enantiomers with different biological effects, as biological targets (enzymes, receptors) are themselves chiral. longdom.org
Enantiomers A pair of stereoisomers that are mirror images of each other.Enantiomers can have distinct potencies and efficacies, with one often being significantly more active than the other. mdpi.com
Diastereomers Stereoisomers that are not mirror images of each other. This occurs in molecules with two or more chiral centers.Diastereomers have different physical properties and can exhibit widely different biological activities and metabolic pathways.
Racemic Mixture A mixture containing equal amounts of left- and right-handed enantiomers of a chiral molecule.The biological effect of a racemic mixture can be complex, potentially representing the combined effects or even antagonism between the two enantiomers.

Cellular Pathway Modulation (In vitro studies)

Gene expression is a tightly regulated process that can be epigenetically modified by various mechanisms, including the acetylation and deacetylation of histone proteins. Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones, leading to a more compact chromatin structure and generally suppressing gene transcription. nih.gov The inhibition of HDACs has emerged as a significant therapeutic strategy in oncology, as it can restore the expression of tumor suppressor genes, thereby influencing key cellular pathways. nih.govnih.gov

HDAC inhibitors (HDACis) can induce cell cycle arrest, promote cellular differentiation, and trigger apoptosis by altering the acetylation status of both histone and non-histone proteins. nih.gov While a wide range of natural and synthetic compounds have been identified as HDAC inhibitors, there is no specific evidence in the reviewed scientific literature to suggest that this compound functions as an inhibitor of histone deacetylases or directly modulates gene expression through this mechanism. Studies have identified other compounds, such as panobinostat, as potent HDAC inhibitors that can affect cellular processes. uib.no

Table 2: Classes of Human Histone Deacetylases (HDACs)

ClassMembersCellular LocationCo-factor
Class I HDAC1, 2, 3, 8Primarily nucleusZn²⁺
Class IIa HDAC4, 5, 7, 9Nucleus and cytoplasmZn²⁺
Class IIb HDAC6, 10Primarily cytoplasmZn²⁺
Class III SIRT1-7 (Sirtuins)Nucleus, cytoplasm, mitochondriaNAD⁺
Class IV HDAC11Nucleus and cytoplasmZn²⁺

This table provides a general classification of HDACs, which are common targets for gene expression modulation. nih.gov

The induction of cellular differentiation and apoptosis (programmed cell death) are critical mechanisms through which anti-cancer agents can exert their effects. Apoptosis is a controlled process of cell self-destruction that, when activated, can eliminate malignant cells. Many in vitro studies use techniques like flow cytometry with Annexin V and propidium (B1200493) iodide (PI) staining to quantify the extent of apoptosis induced by a chemical compound. nih.govresearchgate.net Annexin V binds to phosphatidylserine (B164497) on the surface of early apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells. researchgate.net

While these cellular processes are common targets for therapeutic intervention, no available peer-reviewed research directly demonstrates that this compound induces cellular differentiation or apoptosis in any specific in vitro model.

For illustrative purposes, the table below shows typical data from an in vitro apoptosis study on a different compound, demonstrating how such effects are measured.

Table 3: Example of Apoptosis Induction in MCF-7 Breast Cancer Cells by a Test Compound (Illustrative Data)

Treatment Group% Normal Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
Control (Untreated) 94.5%3.8%1.2%0.5%
Compound 4 (23.2 µM) 73.1%8.7%15.6%2.6%

Disclaimer: This data is from a study on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivative (Compound 4) and is presented for illustrative purposes only. nih.govresearchgate.net It does not represent findings for this compound.

Applications in Chemical Synthesis and Research

Role as a Versatile Synthetic Building Block in Organic Chemistry

Precursor for the Construction of Complex Molecular Architectures

3-Amino-N-methylbutanamide hydrochloride, by virtue of its bifunctional nature—possessing both a primary amine and a secondary amide group—represents a potential building block in organic synthesis. Its structure, derived from β-aminobutyric acid, contains a chiral center, making it a candidate for the enantioselective synthesis of more complex molecules. The primary amino group can serve as a nucleophile or be modified to introduce other functionalities, while the N-methylamide portion can participate in various chemical transformations or influence the stereochemical outcome of reactions at adjacent centers.

In principle, compounds of this class can be utilized as key intermediates in the synthesis of nitrogen-containing heterocyclic compounds, peptidomimetics, and other complex organic scaffolds. The amine can be a starting point for reactions such as acylation, alkylation, or condensation to build larger molecular frameworks. For instance, similar β-amino acid derivatives are employed in the synthesis of β-lactams, an important class of antibiotics. The inherent chirality of the molecule is particularly valuable, allowing for the construction of specific stereoisomers of target molecules, which is crucial in the development of pharmaceutical agents and other biologically active compounds. While specific documented syntheses employing this compound as a starting material are not extensively reported in readily available literature, its structural motifs are common in molecules designed for biological and materials science applications.

Utility as a Chiral Auxiliary or Ligand Component in Catalysis

Chiral amino acids and their derivatives are fundamental components in the field of asymmetric catalysis, often serving as chiral auxiliaries or as the backbone for chiral ligands. A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct a stereoselective reaction, after which it is removed. Given its chiral nature, this compound has the potential to be explored for such applications. The stereocenter could influence the facial selectivity of reactions on a prochiral substrate attached to the molecule.

Furthermore, amino acid and amino amide structures are frequently used to create ligands for transition metal catalysts. mdpi.com These ligands can coordinate with a metal center, creating a chiral environment that enables the catalyst to produce one enantiomer of a product in excess of the other. mdpi.com For example, mono-N-protected amino acids (MPAAs) are effective ligands in palladium-catalyzed C-H functionalization reactions. mdpi.com The amine and amide functionalities in this compound could act as bidentate or monodentate binding sites for a metal. The development of novel ligands is a continuous effort in catalysis to achieve higher efficiency and enantioselectivity for a wide range of chemical transformations. mdpi.com

Research Reagent in Biochemical and Enzymatic Studies

Amino acid amides and their derivatives are often used in biochemical and enzymatic research as potential enzyme inhibitors, substrates, or modulators. They can mimic natural peptide substrates and interact with the active sites of enzymes, particularly proteases. The N-methylated amide bond can confer increased resistance to enzymatic degradation compared to a standard peptide bond, making such compounds useful for studying enzyme mechanisms or for developing therapeutic agents with improved stability.

While specific studies detailing the use of this compound in biochemical assays are not prominent in the literature, its structure suggests potential areas of investigation. It could be tested for activity against enzymes that process β-amino acids or small peptides. Multi-enzymatic cascade systems are sometimes employed for the chiral synthesis of amino compounds, highlighting the interaction between enzymes and small amine building blocks. mdpi.com The compound could also serve as a structural fragment in the design of inhibitors for enzymes involved in metabolic pathways.

Development of Analytical Reference Standards and Quality Control Materials

This compound serves as a well-characterized analytical reference standard for use in pharmaceutical testing and quality control. biosynth.com Reference standards are highly purified compounds that are used as a benchmark for qualitative and quantitative analysis. lgcstandards.com They are essential for ensuring the identity, purity, quality, and strength of active pharmaceutical ingredients (APIs) and formulated drug products. lgcstandards.comscbt.com

In a laboratory setting, this compound can be used to:

Calibrate analytical instruments: Ensuring that instruments like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) systems provide accurate and reproducible results.

Validate analytical methods: Confirming that a specific analytical method is suitable for its intended purpose (e.g., quantifying a related substance in a drug product).

Identify and quantify impurities: Used as a reference marker to detect and measure the levels of specific process impurities or degradation products in a drug substance. acanthusresearch.com

The availability of this compound as a high-quality reference material from specialized chemical suppliers indicates its role in the rigorous quality control processes mandated by regulatory agencies in the pharmaceutical industry. biosynth.com These standards are typically accompanied by a comprehensive Certificate of Analysis (CoA) that details their purity and characterization data. lgcstandards.com

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1332531-66-4 biosynth.com
Molecular Formula C₅H₁₃ClN₂O biosynth.com
Molecular Weight 152.62 g/mol biosynth.com
Canonical SMILES CC(CC(=O)NC)N.Cl biosynth.com

Future Research Directions and Challenges for 3 Amino N Methylbutanamide Hydrochloride

Development of Novel and Sustainable Synthetic Routes with High Atom Economy

A primary challenge in modern chemistry is the development of synthetic pathways that are not only efficient but also environmentally benign. For 3-amino-N-methylbutanamide hydrochloride, future research must prioritize the creation of sustainable synthetic methods characterized by high atom economy, minimizing waste and maximizing the incorporation of reactant atoms into the final product. jk-sci.com

Traditional amide synthesis often involves coupling reagents that generate stoichiometric amounts of waste, leading to a low atom economy. researchgate.net Future synthetic strategies for this compound should move beyond these classical methods. Promising research avenues include catalytic approaches that avoid the use of wasteful reagents. For instance, the direct amidation of carboxylic acids and amines, or innovative methods like the hydroaminocarbonylation of alkenes, present highly atom-economic alternatives. acs.orgrsc.org The "borrowing hydrogen" or "hydrogen auto-transfer" methodology, which uses alcohols to alkylate amines with water as the only byproduct, is another attractive green chemistry approach. rsc.org

A key challenge will be the adaptation of these advanced, sustainable methods to the specific structure of this compound. This will involve the design of selective catalysts that are effective for its particular functional groups and stereochemistry, ensuring high yields and purity while adhering to the principles of green chemistry. jk-sci.com

Table 1: Comparison of Hypothetical Synthetic Routes for 3-amino-N-methylbutanamide

Metric Conventional Route (e.g., Carbodiimide Coupling) Future Sustainable Route (e.g., Catalytic Direct Amidation)
Principle Activation of a carboxylic acid with a stoichiometric coupling reagent, followed by reaction with an amine. Direct formation of the amide bond from a carboxylic acid and an amine using a catalyst, releasing only water.
Atom Economy Low (<50%) High (>90%)
Byproducts Urea derivatives, salts Water
Environmental Impact High (significant chemical waste) Low (minimal waste)

| Research Challenge | N/A (Established Method) | Catalyst development, optimization of reaction conditions for specific substrates. |

Advanced Mechanistic Investigations of Complex Chemical Transformations

A deep understanding of reaction mechanisms is fundamental to optimizing synthetic processes and predicting chemical behavior. For this compound, future research should employ advanced analytical and computational techniques to investigate the mechanisms of its formation and subsequent reactions. While general mechanisms for amide bond formation are known, subtle variations can significantly impact efficiency and selectivity. libretexts.orgresearchgate.netresearchgate.netorganic-chemistry.org

Future studies could involve kinetic analysis, isotopic labeling, and in-situ spectroscopic monitoring to elucidate the transition states and intermediates involved in its synthesis. For example, investigating the precise mechanism of a novel catalytic amidation could reveal rate-limiting steps and catalyst deactivation pathways, providing insights for process optimization. nih.gov Furthermore, understanding the hydrolysis mechanism of the amide bond under various conditions is crucial for determining the compound's stability and potential degradation pathways. libretexts.org

The primary challenge lies in detecting and characterizing transient intermediates, which are often present at low concentrations and have short lifetimes. Overcoming this requires the use of highly sensitive, time-resolved analytical techniques and collaboration with computational chemists to model potential energy surfaces and reaction pathways.

Exploration of Undiscovered Biological Targets and Pathways through Advanced Screening (Pre-clinical)

The structural features of this compound, including its amino and amide groups, suggest potential for biological activity. A significant area for future research is the comprehensive, unbiased screening of this compound to identify novel biological targets and therapeutic possibilities. nih.gov This exploration moves beyond hypothesis-driven research into the realm of discovery science.

High-throughput screening (HTS) of large and diverse small-molecule libraries is a cornerstone of modern drug discovery. eurofinsdiscovery.comnih.gov Future preclinical research should involve screening this compound against extensive panels of biological targets, such as enzymes (e.g., kinases, proteases), receptors (e.g., GPCRs), and ion channels. ox.ac.uk DNA-encoded library (DEL) technology offers an efficient method to screen massive numbers of compounds against various targets simultaneously, providing a powerful tool for hit identification. nih.gov Phenotypic screening, where the compound is tested on whole cells or organisms to observe a specific effect without a preconceived target, could also reveal unexpected activities and pathways. osu.edu

The main challenges in this area include the sheer scale of the biological space to be explored and the subsequent process of "target deconvolution"—identifying the specific molecular target responsible for an observed phenotypic effect. This requires a multidisciplinary approach combining biochemistry, cell biology, and proteomics to validate initial hits and elucidate the mechanism of action. nih.gov

Table 2: Advanced Screening Strategies for this compound

Screening Approach Principle Potential Outcome Key Challenge
High-Throughput Screening (HTS) Automated testing against thousands of individual, well-defined biological targets. Identification of specific protein interactions (e.g., enzyme inhibition). Requires access to large, diverse target panels and robotic infrastructure.
Phenotypic Screening Observing the effect of the compound on cellular or organismal behavior without a predefined target. Discovery of novel biological functions and pathways affected by the compound. Target deconvolution; identifying the specific molecule responsible for the effect.

| DNA-Encoded Library (DEL) Screening | Screening vast libraries where each molecule is tagged with a unique DNA barcode to identify binding partners. | Rapid identification of proteins that bind to the compound from a complex mixture. | Ensuring the DNA tag does not interfere with binding; validating hits. |

Refinement of Analytical Methodologies for Trace Analysis and Complex Matrices

The ability to accurately detect and quantify a compound at very low concentrations and in complex biological or environmental samples is crucial for research and development. Future work must focus on developing and validating robust analytical methods for this compound.

Given its polar nature, containing both an amine and an amide group, liquid chromatography-mass spectrometry (LC-MS), particularly LC-tandem mass spectrometry (LC-MS/MS), is the most promising technique. chromatographyonline.com It offers the high sensitivity and selectivity required for trace analysis. chromatographyonline.com However, amines can be challenging to analyze chromatographically due to their basicity, which can lead to poor peak shape and retention. gcms.czbre.com Therefore, research is needed to optimize chromatographic conditions, such as mobile phase pH and column chemistry. Derivatization of the primary amine with a fluorogenic reagent could also be explored to enhance detection sensitivity, particularly for fluorescence-based detection methods. nih.govsigmaaldrich.com

A significant challenge is overcoming matrix effects, where other components in a complex sample (e.g., plasma, urine, soil extracts) interfere with the ionization and detection of the target analyte. nih.govacs.org This necessitates the development of sophisticated sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), tailored to the physicochemical properties of this compound to isolate it from interfering substances. helsinki.fi

Computational Design and Predictive Modeling for Advanced Derivatives with Tailored Properties

Computational chemistry and predictive modeling offer powerful tools to accelerate the discovery and optimization of new molecules. acs.orgyoutube.com Future research should leverage these in silico methods to design advanced derivatives of this compound with specific, tailored properties.

Techniques like Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling can be employed to build predictive models that correlate molecular structure with biological activity or physicochemical properties. researchgate.netresearchwithrowan.comresearchgate.netazolifesciences.com Once a biological activity is identified for the parent compound, these models can guide the synthesis of new derivatives with potentially enhanced potency or improved "drug-like" properties such as solubility or metabolic stability. nih.govyoutube.com

Structure-based drug design (SBDD), which utilizes the three-dimensional structure of a biological target, can be used to computationally dock derivatives into the target's binding site. nih.gov This allows for the rational design of modifications to the this compound scaffold to optimize binding interactions and improve affinity and selectivity. nih.govnih.gov

The central challenge in computational design is the accuracy of the predictive models, which are highly dependent on the quality and quantity of the input data. researchgate.netyoutube.com Initially, without extensive experimental data on this compound and its analogs, the predictive power of these models will be limited. Therefore, an iterative cycle of computational design, chemical synthesis, and experimental testing will be essential to refine the models and successfully develop advanced derivatives.

Table 3: Compound Names Mentioned

Compound Name

Retrosynthesis Analysis

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Reactant of Route 1
3-amino-N-methylbutanamide hydrochloride
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Reactant of Route 2
3-amino-N-methylbutanamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.